オキシランメタナミン, N,N-ジメチル-

説明

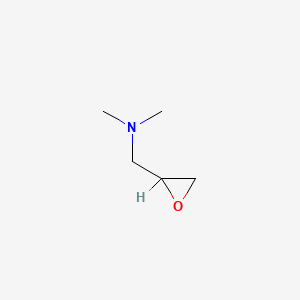

Oxiranemethanamine, N,N-dimethyl-, also known as N,N-dimethyl-1-(oxiran-2-yl)methanamine, is a chemical compound with the molecular formula C5H11NO . It is also known by other synonyms such as 1-dimethylamino-2,3-epoxypropane, and dimethyl [(oxiran-2-yl)methyl]amine .

Molecular Structure Analysis

The molecular structure of Oxiranemethanamine, N,N-dimethyl- is represented by the InChI string: InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 . The compound has a molecular weight of 101.15 g/mol .Physical And Chemical Properties Analysis

Oxiranemethanamine, N,N-dimethyl- has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 101.084063974 g/mol .科学的研究の応用

ヘテロ環の合成

この化合物は、さまざまな非環状、炭素環状、5員環および6員環のヘテロ環系、および縮合ヘテロ環系の誘導体の構築ブロックとして使用されてきました . これは、複雑な有機分子の合成において貴重なツールとなります .

生物医学的用途

N,N-ジメチル類似体は、生物学的に興味深いことが証明されており、生物医学的用途のための新しいクラスの生物活性ヘテロ環式化合物を提供しています . これは、新しい治療薬の開発の可能性を開きます .

α-オキシミノスルホンアミドの製造

この化合物は、活性化または非活性化アルケンの直接光媒介ラジカルリレーオキシミノスルホンアミド化による、さまざまなα-オキシミノスルホンアミドの非常に原子効率の高い製造に使用されてきました . このプロセスは、N-ニトロソアミンを二機能性試薬として使用し、同時にアミリルラジカルとNOラジカルを生成します .

ナノ繊維状セルロース(NFC)の表面官能基化

周囲温度でのアルカリ性水/イソプロパノール混合物中での1-アジド-2,3-エポキシプロパンのエテリ化によってNFCの表面に導入された反応性アジド基は、NFCのアミノ官能基化に使用されてきました . このプロセスは、水性反応条件でのクリックケミストリーを使用します .

N,N-ジメチレンアミノケトンの化学反応性

この化合物は、さまざまなヘテロ環の合成子としてのN,N-ジメチレンアミノケトンの化学反応性の研究に使用されてきました . これは、N,N-ジメチルエナミノンの有用性における最近の進歩につながりました .

新規分散染料の合成

パラメチルアセトフェノンとパラニトロアセトフェノンをジメチルホルムアミドジメチルアセタールと反応させて生成されたエナミノン誘導体は、エナミノン誘導体をフェニルジアゾニウム塩と反応させることによって、新規分散染料を作成するために使用されてきました .

作用機序

Target of Action

It is known for its reactivity with amines , suggesting that it may interact with amine groups in biological systems

Mode of Action

Given its reactivity with amines , it is plausible that it forms covalent bonds with amine groups, altering their function. The exact changes resulting from this interaction would depend on the specific targets involved.

Biochemical Pathways

Its interaction with amines suggests that it could potentially affect pathways involving proteins or other molecules with amine groups. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

Given its reactivity with amines , it could potentially alter the function of proteins or other molecules with amine groups, leading to changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxiranemethanamine, N,N-dimethyl-. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity with amines and thus its overall action.

生化学分析

Biochemical Properties

Oxiranemethanamine, N,N-dimethyl- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with aliphatic amines and epoxides, which are crucial in various biochemical processes . The nature of these interactions involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. For instance, Oxiranemethanamine, N,N-dimethyl- can act as an alkylating agent, modifying amino acids in proteins and altering their activity.

Cellular Effects

Oxiranemethanamine, N,N-dimethyl- has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can induce changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Additionally, Oxiranemethanamine, N,N-dimethyl- can impact cell signaling by modifying key signaling molecules, thereby affecting downstream cellular responses. These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of Oxiranemethanamine, N,N-dimethyl- involves its ability to form covalent bonds with biomolecules. This compound can bind to nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . For example, Oxiranemethanamine, N,N-dimethyl- can inhibit enzymes involved in DNA repair, leading to an accumulation of DNA damage and subsequent changes in gene expression. Additionally, the compound can activate certain signaling pathways by modifying key signaling molecules, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxiranemethanamine, N,N-dimethyl- can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that Oxiranemethanamine, N,N-dimethyl- can degrade over time, leading to a decrease in its activity. The compound can also have long-term effects on cellular function, such as persistent changes in gene expression and metabolic pathways. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Oxiranemethanamine, N,N-dimethyl- can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a response. Additionally, high doses of Oxiranemethanamine, N,N-dimethyl- can lead to toxic or adverse effects, such as cell death and tissue damage.

Metabolic Pathways

Oxiranemethanamine, N,N-dimethyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further interact with biomolecules. These interactions can result in changes in metabolic flux and alterations in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Oxiranemethanamine, N,N-dimethyl- within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of Oxiranemethanamine, N,N-dimethyl- can influence its activity and function, as well as its interactions with other biomolecules.

Subcellular Localization

Oxiranemethanamine, N,N-dimethyl- exhibits specific subcellular localization, which can affect its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Oxiranemethanamine, N,N-dimethyl- can be localized to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Additionally, the compound can be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism.

特性

IUPAC Name |

N,N-dimethyl-1-(oxiran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJYXMZUQAMMKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444589 | |

| Record name | Oxiranemethanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13222-40-7 | |

| Record name | Oxiranemethanamine, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-1-oxiran-2-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)